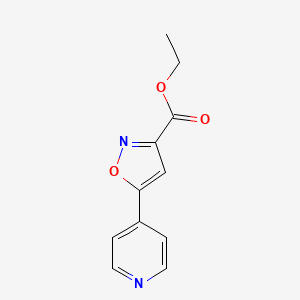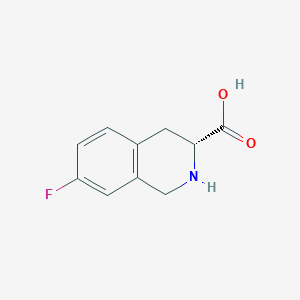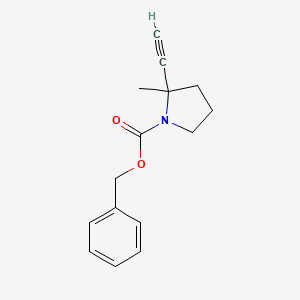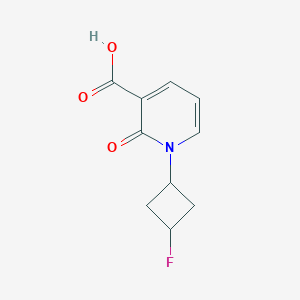![molecular formula C11H12O4 B15277007 (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid bicyclic framework, which imparts significant steric hindrance and influences its reactivity and interaction with other molecules. The presence of two carboxylic acid groups further adds to its chemical versatility, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a cyclopentadiene derivative reacts with a suitable dienophile to form the bicyclic core. Subsequent functionalization steps introduce the spirocyclic and carboxylic acid groups.
Reaction Conditions:
Temperature: Typically conducted at elevated temperatures (80-120°C) to facilitate the Diels-Alder reaction.
Solvent: Non-polar solvents like toluene or dichloromethane are often used.
Catalysts: Lewis acids such as aluminum chloride can be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be utilized to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted spirocyclic derivatives.
Applications De Recherche Scientifique
(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mécanisme D'action
The mechanism of action of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid: Lacks the stereochemistry specified in (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid.
Bicyclo[2.2.1]heptane derivatives: Similar bicyclic core but without the spirocyclic structure.
Uniqueness
The unique stereochemistry of (1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-ene-5,6-dicarboxylic acid imparts specific spatial orientation, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(1S,2R,3R,4R)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9(13)7-5-1-2-6(8(7)10(14)15)11(5)3-4-11/h1-2,5-8H,3-4H2,(H,12,13)(H,14,15)/t5-,6+,7-,8-/m1/s1 |
Clé InChI |
LWSWVNJMECIFIF-ULAWRXDQSA-N |
SMILES isomérique |
C1CC12[C@@H]3C=C[C@H]2[C@H]([C@@H]3C(=O)O)C(=O)O |
SMILES canonique |
C1CC12C3C=CC2C(C3C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)




![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)

